molecular formula C9H5ClF3N3O2 B8517762 1-(Acetyloxy)-6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 35196-01-1

1-(Acetyloxy)-6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B8517762
Key on ui cas rn: 35196-01-1
M. Wt: 279.60 g/mol
InChI Key: YOHNVHFYTCNVHH-UHFFFAOYSA-N
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Patent
US04042593

Procedure details

1-Hydroxy-6-chloro-2-(trifluoromethyl)-1H-imidazo(4,5-b)pyridine (5 grams), 25 milliliters of acetic anhydride and 0.1 milliliter of sulfuric acid were mixed with stirring at 25° C. for 15 minutes. The reaction mixture was then heated to reflux and refluxed for one-half hour, poured into ice with stirring, stirred for ten minutes and filtered. Filtration yielded the desired 1-acetoxy-6-chloro-2-(trifluoromethyl)-1H-imidazo(4,5-b)pyridine product as a solid. It was taken up in ether, dried over magnesium sulfate, and the ether evaporated. The product then melted at 103°-04° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:10]2[C:5](=[N:6][CH:7]=[C:8]([Cl:11])[CH:9]=2)[N:4]=[C:3]1[C:12]([F:15])([F:14])[F:13].[C:16](OC(=O)C)(=[O:18])[CH3:17].S(=O)(=O)(O)O>>[C:16]([O:1][N:2]1[C:10]2[C:5](=[N:6][CH:7]=[C:8]([Cl:11])[CH:9]=2)[N:4]=[C:3]1[C:12]([F:15])([F:14])[F:13])(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ON1C(=NC2=NC=C(C=C21)Cl)C(F)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring at 25° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one-half hour
ADDITION
Type
ADDITION
Details
poured into ice
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirred for ten minutes
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)ON1C(=NC2=NC=C(C=C21)Cl)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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